2-Fluoro-N-methyl-5-nitroaniline

Description

BenchChem offers high-quality 2-Fluoro-N-methyl-5-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-N-methyl-5-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

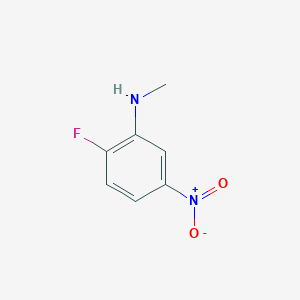

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-N-methyl-5-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c1-9-7-4-5(10(11)12)2-3-6(7)8/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKHWTYJUYVMND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Selective N-Methylation of 2-Fluoro-5-nitroaniline

Abstract: This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of 2-Fluoro-N-methyl-5-nitroaniline from 2-fluoro-5-nitroaniline. The target compound is a valuable intermediate in the development of specialized pharmaceutical and agrochemical agents. This document moves beyond a simple recitation of steps to explore the strategic rationale behind selecting a modern, catalytic N-methylation route over classical methods. We present a robust protocol utilizing a transition-metal-catalyzed "Borrowing Hydrogen" methodology with methanol as the C1 source, emphasizing efficiency, selectivity, and adherence to green chemistry principles. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and well-understood method for this specific transformation.

Strategic Imperatives in N-Methylation

The selective introduction of a methyl group onto a primary aniline nitrogen is a foundational transformation in organic synthesis. The target molecule, 2-Fluoro-N-methyl-5-nitroaniline (CAS 110729-51-6)[1][2], requires the precise mono-methylation of the starting material, 2-fluoro-5-nitroaniline (CAS 369-36-8)[3][4]. The electronic properties of the starting material—specifically the presence of two electron-withdrawing groups (fluorine and nitro)—necessitate a carefully considered synthetic strategy.

Analysis of Synthetic Routes

A survey of methylation strategies reveals a clear evolution from stoichiometric, often hazardous reagents to more elegant and sustainable catalytic systems.

-

Classical Stoichiometric Methods: Traditional approaches often employ reagents like methyl iodide or dimethyl sulfate. While effective, these methods are fraught with challenges. They are highly toxic, generate significant stoichiometric waste, and critically, suffer from a lack of selectivity, frequently leading to over-methylation and the formation of the undesired N,N-dimethylaniline byproduct. Separating mixtures of primary, secondary, and tertiary amines can be a significant downstream purification challenge[5][6].

-

Reductive Amination: The Eschweiler-Clarke reaction, using formaldehyde and formic acid, is a classic method for amine methylation. However, the strongly acidic conditions and high temperatures required can be incompatible with sensitive functional groups.

-

Modern Catalytic Methodologies: The field has increasingly shifted towards transition-metal catalysis, which offers superior selectivity and a more favorable environmental profile. A leading strategy is the "Borrowing Hydrogen" or "Hydrogen Autotransfer" mechanism[7][8]. In this process, a catalyst, typically based on Ruthenium or Iridium, temporarily "borrows" hydrogen from a benign C1 source like methanol to effect the reductive amination in situ. This approach is highly atom-economical, with water as the sole byproduct, and operates under conditions that preserve the sensitive nitro group from reduction[7][8].

Rationale for the Selected Protocol

Based on the principles of efficiency, selectivity, and safety, this guide recommends a Ruthenium-catalyzed N-methylation using methanol. This choice is predicated on the following advantages:

-

High Selectivity: The catalytic system demonstrates excellent control, favoring the formation of the mono-methylated product.

-

Green C1 Source: Methanol is an inexpensive, readily available, and relatively benign methylating agent.

-

Atom Economy: The only theoretical byproduct is water, aligning with the principles of green chemistry[7].

-

Functional Group Tolerance: Modern catalyst systems are designed to tolerate a wide range of functional groups, including the nitro group present in the substrate[8].

Synthesis Protocol: Ru-Catalyzed N-Methylation

This section details the complete workflow for the synthesis of 2-Fluoro-N-methyl-5-nitroaniline.

Reagents, Materials, and Safety

Proper handling of all chemicals is paramount. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. All operations should be conducted within a certified chemical fume hood.

| Compound | CAS Number | Molecular Weight | Key Hazards |

| 2-Fluoro-5-nitroaniline | 369-36-8 | 156.11 g/mol | Flammable solid, Skin/Eye Irritant, STOT SE 3 |

| Methanol (Anhydrous) | 67-56-1 | 32.04 g/mol | Highly flammable, Toxic (oral, dermal, inhalation) |

| (DPEPhos)RuCl₂PPh₃ | N/A | ~978.9 g/mol | Handle as a precious metal catalyst; avoid inhalation |

| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 g/mol | Skin/Eye/Respiratory Irritant |

| Ethyl Acetate | 141-78-6 | 88.11 g/mol | Highly flammable, Eye Irritant, Drowsiness/Dizziness |

| Hexanes | 110-54-3 | 86.18 g/mol | Highly flammable, Skin Irritant, Aspiration Hazard |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | Non-hazardous |

| Product: 2-Fluoro-N-methyl-5-nitroaniline | 110729-51-6 | 170.14 g/mol | Assume toxic and irritant; handle with care[1] |

STOT SE 3: Specific Target Organ Toxicity - Single Exposure, Category 3 (Respiratory irritation)

Reaction Scheme

The overall transformation is the selective N-methylation of 2-fluoro-5-nitroaniline.

Detailed Experimental Procedure

This protocol is adapted from established general procedures for Ru-catalyzed N-methylation of anilines[7].

-

Inert Atmosphere Setup: Assemble a 10 mL Schlenk tube containing a magnetic stir bar. Flame-dry the apparatus under vacuum and backfill with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the setup and reaction.

-

Reagent Addition: To the Schlenk tube, add 2-fluoro-5-nitroaniline (1.0 mmol, 156.1 mg), the Ruthenium catalyst (e.g., (DPEPhos)RuCl₂PPh₃, 0.005 mmol, 0.5 mol%), and Cesium Carbonate (0.5 mmol, 162.9 mg).

-

Solvent Addition: Add anhydrous methanol (1.0 mL) to the tube via syringe.

-

Reaction Execution: Seal the Schlenk tube and place it in a pre-heated oil bath at 140 °C. Stir the reaction mixture vigorously for 12 hours.

-

Reaction Monitoring (Optional): Progress can be monitored by withdrawing a small aliquot, diluting it with ethyl acetate, and analyzing by TLC or GC-MS.

-

Work-up: After 12 hours, remove the tube from the oil bath and allow it to cool to room temperature. Concentrate the mixture in vacuo to remove the methanol.

-

Extraction: Redissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 10 mL) and then with brine (1 x 10 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and wash the solid with a small amount of ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to isolate the pure product.

-

Characterization: Confirm the identity and purity of the product, 2-Fluoro-N-methyl-5-nitroaniline, using ¹H NMR, ¹³C NMR, and mass spectrometry. The product should be a solid[1].

Mechanistic Insights: The Borrowing Hydrogen Cycle

The catalytic cycle is a sophisticated process that avoids the direct use of aldehydes. The catalyst facilitates the entire transformation from alcohol to the final methylated amine.

-

Oxidation: The Ruthenium catalyst oxidizes methanol to formaldehyde, "borrowing" two hydrogen atoms to form a metal hydride species ([Ru]-H₂)[7].

-

Condensation: The starting aniline (R-NH₂) condenses with the in situ-generated formaldehyde to form an imine intermediate, releasing a molecule of water.

-

Reduction: The Ruthenium hydride catalyst then "returns" the borrowed hydrogen atoms to the imine, reducing it to the final N-methylated aniline product and regenerating the catalyst for the next cycle[7].

Experimental Workflow and Data Management

A systematic workflow ensures reproducibility and accurate data collection.

Workflow Diagram

Expected Results & Troubleshooting

| Parameter | Expected Value | Potential Issue | Troubleshooting Action |

| Conversion | > 95% | Low or no conversion. | Verify catalyst activity. Ensure anhydrous conditions and proper inert atmosphere. Check reaction temperature. |

| Yield (Isolated) | 85-95% | Low isolated yield. | Optimize chromatography conditions. Check for product loss during aqueous work-up. |

| Purity | > 98% | Presence of starting material. | Increase reaction time or slightly increase temperature. |

| Presence of N,N-dimethyl product. | The chosen catalytic method minimizes this, but if observed, reduce reaction time or temperature. | ||

| Reduction of nitro group. | Ensure the catalyst system is selective; some hydrogen autotransfer catalysts can reduce nitro groups[8]. |

Conclusion

The synthesis of 2-Fluoro-N-methyl-5-nitroaniline from 2-fluoro-5-nitroaniline is most effectively and selectively achieved using a Ruthenium-catalyzed N-methylation with methanol. This "Borrowing Hydrogen" approach represents a significant advancement over classical methods, offering high yields, excellent functional group tolerance, and superior atom economy. The detailed protocol and mechanistic insights provided in this guide equip researchers with a reliable and scientifically grounded method for obtaining this valuable synthetic intermediate.

References

-

Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. (n.d.). National Institutes of Health. [Link]

-

Selva, M., et al. (2003). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. Industrial & Engineering Chemistry Research. [Link]

-

Viciano, M., et al. (2011). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Organometallics. [Link]

-

Pingen, D., et al. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology. [Link]

-

Ikonnikov, N.S., et al. (2001). Mechanism of Aniline Methylation on Zeolite Catalysts Investigated by In Situ13C NMR Spectroscopy. Journal of Catalysis. [Link]

-

How would you separate a mixture of aniline, N-methylaniline and N,N-dimethylaniline using chemical separation method? (2021). Quora. [Link]

- Britton, E.C., & Holmes, R.D. (1933). Method of separating alkyl anilines. U.S.

-

Li, H., et al. (2014). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Chemistry – A European Journal. [Link]

-

2-Fluoro-5-nitroaniline. (n.d.). NIST WebBook. [Link]

- Hughes, E.C. (1948). Method of making n-methyl aniline. U.S.

-

2-Fluoro-5-nitroaniline. (n.d.). NIST WebBook. [Link]

-

Fun, H-K., et al. (2018). 2-Fluoro-5-nitroaniline. IUCrData. [Link]

- Process for preparing 2-fluoro-5-nitroaniline. (1984).

-

Zare, A., et al. (2022). Methods for Direct Reductive N-Methylation of Nitro Compounds. Topics in Current Chemistry. [Link]

-

2-Fluoro-N-methyl-5-nitroaniline. (n.d.). MySkinRecipes. [Link]

Sources

- 1. 2-Fluoro-N-methyl-5-nitroaniline | CymitQuimica [cymitquimica.com]

- 2. 2-Fluoro-N-methyl-5-nitroaniline [myskinrecipes.com]

- 3. 2-Fluoro-5-nitroaniline [webbook.nist.gov]

- 4. 2-Fluoro-5-nitroaniline [webbook.nist.gov]

- 5. quora.com [quora.com]

- 6. US1908951A - Method of separating alkyl anilines - Google Patents [patents.google.com]

- 7. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A [pubs.rsc.org]

A Spectroscopic Characterization Guide for 2-Fluoro-N-methyl-5-nitroaniline: An Analysis Based on Predicted Data and a Structural Analogue

Abstract

This technical guide provides a detailed spectroscopic characterization framework for 2-Fluoro-N-methyl-5-nitroaniline (CAS: 110729-51-6). In the absence of publicly available experimental spectral data for this compound, this document employs a scientifically rigorous approach combining predictive analytics with a comparative analysis of its close structural analogue, 2-Fluoro-5-nitroaniline (CAS: 369-36-8). By leveraging computational prediction tools and established spectroscopic principles, we present the anticipated Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust starting point for the identification and characterization of this molecule.

Introduction and Rationale

2-Fluoro-N-methyl-5-nitroaniline is a substituted aniline derivative. Its structural motifs, including a fluorinated nitroaromatic ring and a secondary amine, make it a compound of interest in synthetic chemistry and potentially for materials science or pharmaceutical development. Accurate structural confirmation is the bedrock of all subsequent research, and spectroscopic methods remain the gold standard for this purpose.

As of the latest literature review, experimental MS, IR, and NMR spectra for 2-Fluoro-N-methyl-5-nitroaniline are not available in public repositories. This guide addresses this data gap by providing a comprehensive predicted spectroscopic profile.

Core Scientific Strategy: The causality behind our approach is rooted in the principles of structure-activity relationships. The electronic and steric effects of the N-methyl group are well-understood and allow for reliable prediction of its influence on the spectroscopic signature compared to the primary amine in the analogue compound.

-

Target Molecule: 2-Fluoro-N-methyl-5-nitroaniline

-

Analogue Compound: 2-Fluoro-5-nitroaniline

This document will first present the predicted data for the target molecule, followed by the experimental data for the analogue, providing a comparative basis for interpretation.

Molecular Structure Analysis

The key structural difference is the substitution of a proton on the amino group with a methyl group. This seemingly minor change has predictable and significant consequences for the spectroscopic data, particularly in NMR (loss of N-H proton signal, appearance of N-CH₃ signal) and IR (disappearance of N-H stretching vibrations).

Figure 1. Chemical structures of the target molecule, 2-Fluoro-N-methyl-5-nitroaniline (left), and its structural analogue, 2-Fluoro-5-nitroaniline (right).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, enabling the determination of molecular weight and offering clues to the structure.

Predicted Mass Spectrum for 2-Fluoro-N-methyl-5-nitroaniline

For a molecule with the formula C₇H₇FN₂O₂, the expected monoisotopic mass is 170.0491 Da. In a typical Electron Ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) is expected at m/z 170.

Predicted Fragmentation Pattern: The fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. Key predicted fragmentation pathways include:

-

Loss of a methyl radical (•CH₃): [M - 15]⁺ → m/z 155

-

Loss of nitro group (•NO₂): [M - 46]⁺ → m/z 124

-

Loss of a formyl radical (•CHO) from the [M-NO₂]⁺ fragment: [M - 46 - 29]⁺ → m/z 95

Table 1: Predicted Key Mass Fragments for 2-Fluoro-N-methyl-5-nitroaniline

| Predicted m/z | Proposed Fragment Ion | Notes |

|---|---|---|

| 170 | [C₇H₇FN₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 155 | [C₆H₄FN₂O₂]⁺ | Loss of •CH₃ |

| 124 | [C₇H₇FN]⁺ | Loss of •NO₂ |

Experimental Mass Spectrum for 2-Fluoro-5-nitroaniline

The experimental data for the analogue compound (C₆H₅FN₂O₂) shows a molecular weight of 156.11 g/mol .[1] The mass spectrum from the NIST database confirms the molecular ion peak at m/z 156.[1][2]

Table 2: Experimental Key Mass Fragments for 2-Fluoro-5-nitroaniline

| Experimental m/z | Relative Intensity | Proposed Fragment Ion | Source |

|---|---|---|---|

| 156 | 100% | [C₆H₅FN₂O₂]⁺˙ (M⁺˙) | NIST[1][2] |

| 110 | ~35% | [C₆H₅FN]⁺˙ | NIST[1] |

| 83 | ~40% | [C₅H₄F]⁺ | NIST[1] |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of the analyte in a volatile solvent like methanol or dichloromethane.

-

Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet.

-

Ionization: Subject the sample to a standard electron beam (typically 70 eV) in the ion source.

-

Analysis: Separate the resulting ions in a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate the mass spectrum.

MS Workflow Diagram

Caption: Workflow for EI-MS Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Spectrum for 2-Fluoro-N-methyl-5-nitroaniline

The N-methylation will primarily affect the N-H stretching region. The characteristic symmetric and asymmetric stretches of a primary amine will be replaced by a single, weaker secondary amine N-H stretch.

Table 3: Predicted Characteristic IR Absorption Bands for 2-Fluoro-N-methyl-5-nitroaniline

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| ~3400 | N-H | Stretch (Secondary Amine) |

| ~2950-2850 | C-H | Stretch (Methyl group) |

| ~1580, ~1340 | NO₂ | Asymmetric & Symmetric Stretch |

| ~1520 | C=C | Aromatic Ring Stretch |

| ~1250 | C-N | Stretch |

| ~1200 | C-F | Stretch |

Experimental IR Spectrum for 2-Fluoro-5-nitroaniline

Experimental data from the NIST gas-phase IR spectrum provides a reliable reference.[3] The key difference is the presence of two N-H stretching bands characteristic of a primary amine.

Table 4: Experimental Characteristic IR Absorption Bands for 2-Fluoro-5-nitroaniline

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Source |

|---|---|---|---|

| 3515, 3400 | N-H | Asymmetric & Symmetric Stretch (Primary Amine) | NIST[3] |

| 1635 | N-H | Scissoring (Bending) | NIST[3] |

| 1575, 1350 | NO₂ | Asymmetric & Symmetric Stretch | NIST[3] |

| 1520 | C=C | Aromatic Ring Stretch | NIST[3] |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum.

-

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Processing: The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

IR Workflow Diagram

Caption: Workflow for ATR-FTIR Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical environment of each nucleus determines its resonance frequency (chemical shift).

Predicted ¹H NMR Spectrum for 2-Fluoro-N-methyl-5-nitroaniline

The ¹H NMR spectrum is expected to show signals for three distinct aromatic protons and one N-methyl group. The N-H proton may be broad or may not be observed depending on the solvent and concentration.

-

N-Methyl Signal: A singlet integrating to 3H, likely around 3.0 ppm.

-

Aromatic Signals: Three signals in the aromatic region (approx. 6.5-8.0 ppm), each integrating to 1H. Their multiplicities will be determined by coupling to the adjacent fluorine and protons. The proton ortho to the nitro group will be the most downfield.

Table 5: Predicted ¹H NMR Data (500 MHz, CDCl₃) for 2-Fluoro-N-methyl-5-nitroaniline

| Predicted δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.8 | dd | 1H | H-6 |

| ~7.2 | dd | 1H | H-4 |

| ~6.8 | t | 1H | H-3 |

| ~5.0 (broad) | s | 1H | N-H |

| ~3.0 | d | 3H | N-CH₃ |

Note: The N-CH₃ signal is predicted as a doublet due to coupling with the N-H proton. This coupling may not be observed if proton exchange is rapid.

Experimental ¹H NMR Spectrum for 2-Fluoro-5-nitroaniline

The experimental spectrum of the analogue lacks the N-methyl signal and instead shows a broad signal for the two NH₂ protons.[4]

Table 6: Experimental ¹H NMR Data for 2-Fluoro-5-nitroaniline

| δ (ppm) | Multiplicity | Integration | Assignment | Source |

|---|---|---|---|---|

| 7.6-7.8 | m | 2H | Aromatic H | ChemicalBook[4] |

| 6.9-7.1 | m | 1H | Aromatic H | ChemicalBook[4] |

| ~4.5 (broad) | s | 2H | NH₂ | ChemicalBook[4] |

Predicted ¹³C NMR Spectrum for 2-Fluoro-N-methyl-5-nitroaniline

The spectrum should show 7 distinct carbon signals. The carbon atom bonded to fluorine (C-2) will appear as a doublet due to ¹JCF coupling. Other carbons will also show smaller couplings to fluorine (²JCF, ³JCF).

Table 7: Predicted ¹³C NMR Data (125 MHz, CDCl₃) for 2-Fluoro-N-methyl-5-nitroaniline

| Predicted δ (ppm) | Assignment | Notes |

|---|---|---|

| ~150 (d) | C-F | Large ¹JCF coupling |

| ~145 | C-NO₂ | |

| ~140 | C-NH | |

| ~125 | C-H | |

| ~115 | C-H | |

| ~110 (d) | C-H | ²JCF coupling |

| ~31 | N-CH₃ | |

Experimental ¹³C NMR Spectrum for 2-Fluoro-5-nitroaniline

The experimental data for the analogue shows 6 aromatic carbon signals.[5] The absence of the N-methyl signal is the key difference.

Table 8: Experimental ¹³C NMR Data for 2-Fluoro-5-nitroaniline

| δ (ppm) | Assignment | Source |

|---|---|---|

| 152.4 | C-F | ChemicalBook[5] |

| 149.8 | C-NH₂ | ChemicalBook[5] |

| 141.2 | C-NO₂ | ChemicalBook[5] |

| 118.9 | C-H | ChemicalBook[5] |

| 114.7 | C-H | ChemicalBook[5] |

| 110.1 | C-H | ChemicalBook[5] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Tuning: Insert the sample into the NMR spectrometer. Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

-

Data Acquisition: Set acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay) and acquire the Free Induction Decay (FID).

-

Processing: Perform a Fourier transform on the FID, followed by phase and baseline correction to obtain the final NMR spectrum.

NMR Workflow Diagram

Caption: Workflow for NMR Data Acquisition.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic profile for 2-Fluoro-N-methyl-5-nitroaniline. The predicted MS, IR, and NMR data, when analyzed in conjunction with the experimental spectra of the structural analogue 2-Fluoro-5-nitroaniline, establish a reliable framework for the characterization of the target molecule. The key distinguishing features are expected to be the molecular ion at m/z 170, the absence of primary N-H IR stretches, and the presence of an N-methyl signal in both ¹H and ¹³C NMR spectra. This document serves as a critical resource for any researcher undertaking the synthesis or analysis of this compound, pending experimental verification.

References

- 1. 2-Fluoro-5-nitroaniline | C6H5FN2O2 | CID 67785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Fluoro-5-nitroaniline [webbook.nist.gov]

- 3. 2-Fluoro-5-nitroaniline [webbook.nist.gov]

- 4. 2-Fluoro-5-nitroaniline(369-36-8) 1H NMR spectrum [chemicalbook.com]

- 5. 2-Fluoro-5-nitroaniline(369-36-8) 13C NMR [m.chemicalbook.com]

A Comprehensive Technical Guide to the Physical Properties of 2-Fluoro-N-methyl-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-N-methyl-5-nitroaniline, a substituted aniline derivative, is a compound of interest in medicinal chemistry and materials science. Its structural motifs, including a fluorinated benzene ring, a nitro group, and a secondary amine, suggest its potential as a versatile building block in the synthesis of more complex molecules. A thorough understanding of its physical properties, such as melting point and solubility, is fundamental for its application in drug design, reaction optimization, and materials development. This guide provides a detailed exploration of these key physical characteristics, supported by robust experimental methodologies.

While specific experimental data for 2-Fluoro-N-methyl-5-nitroaniline is not extensively available in the public domain, this guide will leverage data from the closely related compound, 2-Fluoro-5-nitroaniline, and established analytical techniques to provide a comprehensive framework for its characterization.

Physicochemical Properties of Substituted Nitroanilines

The physical properties of substituted nitroanilines are significantly influenced by the nature and position of their functional groups. The presence of a nitro group (-NO2) and a fluorine atom (-F) on the aniline ring of 2-Fluoro-N-methyl-5-nitroaniline imparts a high degree of polarity to the molecule. The N-methylation of the amino group further modifies its hydrogen bonding capabilities.

Table 1: Physicochemical Identifiers of 2-Fluoro-N-methyl-5-nitroaniline

| Identifier | Value | Source |

| CAS Number | 110729-51-6 | [1] |

| Molecular Formula | C₇H₇FN₂O₂ | [1][2] |

| Molecular Weight | 170.14 g/mol | [1][2] |

| Appearance | Solid (predicted) | [2] |

Melting Point Determination

The melting point of a solid is a critical physical property that provides insights into its purity. Pure crystalline solids typically exhibit a sharp melting point, whereas impurities tend to broaden and depress the melting range. For a compound like 2-Fluoro-N-methyl-5-nitroaniline, an accurate determination of its melting point is essential for its identification and quality control.

While the exact melting point of 2-Fluoro-N-methyl-5-nitroaniline is not readily found in the literature, data for the analogous compound, 2-Fluoro-5-nitroaniline (CAS 369-36-8), is available and can serve as a useful reference point.

Table 2: Reported Melting Point of 2-Fluoro-5-nitroaniline

| Compound | Melting Point (°C) | Source |

| 2-Fluoro-5-nitroaniline | 97-100 | |

| 2-Fluoro-5-nitroaniline | 99-103 | [3] |

It is anticipated that the N-methylation in 2-Fluoro-N-methyl-5-nitroaniline may lead to a different melting point compared to its non-methylated counterpart due to alterations in crystal packing and intermolecular forces.

Experimental Protocol for Melting Point Determination

The capillary melting point method is a standard and reliable technique for determining the melting point of a solid organic compound.

Materials:

-

2-Fluoro-N-methyl-5-nitroaniline sample

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the dry 2-Fluoro-N-methyl-5-nitroaniline sample is finely powdered using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation:

-

For an unknown compound, a preliminary rapid heating is performed to estimate the approximate melting range.

-

A second, more precise measurement is then conducted with a fresh sample. The temperature is raised quickly to about 10-15°C below the estimated melting point, and then the heating rate is slowed to 1-2°C per minute.

-

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point of the sample.

Diagram of Melting Point Determination Workflow:

Caption: Workflow for Melting Point Determination.

Solubility Profile

The solubility of a compound in various solvents is a key determinant of its utility in different applications, including reaction chemistry, purification, and formulation. The solubility of 2-Fluoro-N-methyl-5-nitroaniline is dictated by its polar functional groups and the overall molecular structure. The "like dissolves like" principle suggests that this polar molecule will have appreciable solubility in polar solvents.

Predicted Solubility

Based on its structure, the solubility of 2-Fluoro-N-methyl-5-nitroaniline in common laboratory solvents can be predicted as follows:

-

Water: Likely to have low solubility due to the presence of the aromatic ring, despite the polar nitro and amino groups.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): Expected to be soluble due to favorable dipole-dipole interactions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be soluble, with the potential for hydrogen bonding with the solvent.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Expected to have poor solubility.

Experimental Protocol for Qualitative Solubility Testing

A systematic approach to qualitative solubility testing can provide valuable information about the functional groups present in a molecule.

Materials:

-

2-Fluoro-N-methyl-5-nitroaniline sample

-

Test tubes

-

Graduated cylinders or pipettes

-

Spatula

-

Vortex mixer (optional)

-

Solvents: Deionized water, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq), concentrated H₂SO₄, organic solvents (e.g., methanol, acetone, dichloromethane, hexane).

Procedure:

-

Initial Solvent Screening:

-

Place approximately 10-20 mg of the 2-Fluoro-N-methyl-5-nitroaniline sample into a clean, dry test tube.

-

Add 1 mL of the chosen solvent.

-

Agitate the mixture (e.g., by flicking the test tube or using a vortex mixer) for 1-2 minutes.

-

Observe if the solid dissolves completely. If so, the compound is classified as soluble.

-

-

Aqueous Acid-Base Solubility:

-

Water: Test solubility in deionized water first.

-

5% NaOH: If insoluble in water, test solubility in 5% NaOH. Solubility in this basic solution would suggest the presence of an acidic functional group.

-

5% NaHCO₃: If soluble in 5% NaOH, test in 5% NaHCO₃. Solubility in this weak base indicates a more strongly acidic group.

-

5% HCl: If insoluble in water, test solubility in 5% HCl. Solubility in this acidic solution indicates the presence of a basic functional group, such as the amino group in anilines.

-

Concentrated H₂SO₄: For compounds insoluble in the above, solubility in cold, concentrated sulfuric acid can indicate the presence of functional groups that can be protonated, such as those containing oxygen or nitrogen.

-

Diagram of Solubility Testing Workflow:

Caption: Decision tree for qualitative solubility testing.

Conclusion

A comprehensive understanding of the physical properties of 2-Fluoro-N-methyl-5-nitroaniline is paramount for its effective utilization in scientific research and development. While specific experimental data for this compound remains to be fully elucidated in publicly accessible literature, the established methodologies for determining melting point and solubility provide a clear and reliable path for its characterization. The information and protocols presented in this guide offer a robust framework for researchers to ascertain these critical parameters, thereby facilitating the advancement of projects that rely on this and similar chemical entities. The provided experimental designs are self-validating and grounded in fundamental chemical principles, ensuring the generation of trustworthy and reproducible data.

References

-

MySkinRecipes. (n.d.). 2-Fluoro-N-methyl-5-nitroaniline. Retrieved from [Link]

Sources

2-Fluoro-N-methyl-5-nitroaniline CAS 110729-51-6 characterization

An In-Depth Technical Guide to the Characterization of 2-Fluoro-N-methyl-5-nitroaniline (CAS 110729-51-6)

Introduction: The Significance of a Versatile Building Block

2-Fluoro-N-methyl-5-nitroaniline, identified by CAS Number 110729-51-6, is a substituted aniline that serves as a valuable intermediate in organic and pharmaceutical synthesis.[1] Its molecular architecture, featuring a fluorine atom, a nitro group, and an N-methylated amine on an aromatic ring, provides multiple reactive sites for constructing more complex molecules.[1][2] The presence of fluorine and nitro functional groups is particularly significant, as these moieties are prevalent in a wide range of bioactive compounds, including pharmaceuticals and agrochemicals.[3][4] Consequently, this compound is frequently utilized in laboratory research and development for the discovery of novel molecules with therapeutic potential.[5]

Given its role as a critical starting material, the unambiguous characterization and purity verification of 2-Fluoro-N-methyl-5-nitroaniline are paramount to ensure the integrity and success of subsequent synthetic steps. This guide, intended for researchers and drug development professionals, provides a comprehensive framework for the synthesis, purification, and multi-technique characterization of this compound, grounded in established analytical principles and data from structurally related molecules.

Core Physicochemical and Computational Data

A foundational understanding of a compound's properties is essential before commencing experimental work. The key physicochemical and computationally predicted data for 2-Fluoro-N-methyl-5-nitroaniline are summarized below.

| Property | Value | Source |

| CAS Number | 110729-51-6 | [1][6] |

| Molecular Formula | C₇H₇FN₂O₂ | [1][2][6] |

| Molecular Weight | 170.14 g/mol | [2][6][7] |

| Appearance | Solid | [2] |

| Synonyms | N-Methyl-2-fluoro-5-nitroaniline; Benzenamine, 2-fluoro-N-methyl-5-nitro- | [2] |

| Purity (Typical) | ≥96% | [2][6] |

| Boiling Point (Predicted) | 270.3 ± 30.0 °C | [1][8] |

| Density (Predicted) | 1.361 ± 0.06 g/cm³ | [1] |

| Topological Polar Surface Area (TPSA) | 55.17 Ų | [6] |

| logP (Predicted) | 1.7756 | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Rotatable Bonds | 2 | [6] |

Caption: Chemical Structure of 2-Fluoro-N-methyl-5-nitroaniline.

Plausible Synthesis and Purification Strategy

While specific synthesis literature for 2-Fluoro-N-methyl-5-nitroaniline is sparse, a logical and efficient pathway can be devised based on established reactions for structurally similar compounds. A plausible two-step approach involves the selective reduction of a readily available precursor followed by N-methylation.

Proposed Synthetic Pathway

The synthesis leverages the selective reduction of one nitro group on 2,4-dinitrofluorobenzene. The nitro group at the 2-position is more sterically hindered and electronically influenced by the adjacent fluorine, making the 4-position nitro group more susceptible to reduction under controlled conditions. However, literature for the non-methylated analog shows a process for selectively reducing the 2-position nitro group using iron in acid.[9] This creates 2-fluoro-5-nitroaniline, which can then be methylated.

Caption: Proposed two-step synthesis of the target compound.

Purification Protocol: Flash Column Chromatography

Causality: The crude product will likely contain unreacted starting material, the non-methylated intermediate, and potentially over-methylated byproducts. Flash column chromatography is the method of choice for separating these components based on their differing polarities. The nitro and amine groups make the compounds moderately polar, allowing for effective separation on a silica gel stationary phase.

Step-by-Step Methodology:

-

Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., ethyl acetate) and then evaporating the solvent under reduced pressure until a free-flowing powder is obtained.

-

Column Packing: Prepare a glass column with silica gel (230-400 mesh) packed as a slurry in a non-polar solvent (e.g., hexane).

-

Loading: Carefully load the prepared slurry of the crude product onto the top of the packed column.

-

Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (gradient elution) to first elute non-polar impurities, followed by the desired product, and finally the more polar starting materials or byproducts.

-

Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-Fluoro-N-methyl-5-nitroaniline.

Structural Elucidation and Purity Assessment: A Multi-Technique Approach

A single analytical technique is insufficient for complete characterization. A synergistic workflow employing spectroscopic and chromatographic methods is required for unambiguous structural confirmation and purity determination.

Caption: Logical workflow for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for determining the precise arrangement of atoms in a molecule. ¹H NMR confirms the number and connectivity of hydrogen atoms, while ¹³C and ¹⁹F NMR provide complementary data on the carbon skeleton and the presence of the fluorine atom, respectively.

Expected ¹H NMR Spectrum (400 MHz, CDCl₃):

-

Aromatic Region (δ 7.0-8.5 ppm): Three distinct signals are expected for the aromatic protons. Based on the spectrum of the related 2-fluoro-5-nitroaniline[10], we can predict the approximate shifts and coupling patterns. The proton ortho to the nitro group will be the most downfield. The fluorine and amine groups will also influence the shifts and introduce complex splitting (doublets of doublets, etc.) due to H-H and H-F coupling.

-

N-H Signal (δ ~4.0-5.0 ppm): A broad singlet or a quartet (if coupled to the N-methyl protons) is expected for the amine proton. Its chemical shift can be concentration-dependent and may exchange with D₂O.

-

N-Methyl Signal (δ ~2.8-3.2 ppm): A singlet or a doublet (if coupled to the N-H proton) integrating to 3 hydrogens is expected for the methyl group attached to the nitrogen.

Experimental Protocol (¹H NMR):

-

Accurately weigh 5-10 mg of the purified sample.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Process the data (Fourier transform, phase correction, baseline correction, and integration).

Mass Spectrometry (MS)

Causality: MS is essential for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can verify the elemental composition, while the fragmentation pattern observed in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) provides corroborating structural evidence.

Expected Mass Spectrum (Electron Ionization):

-

Molecular Ion (M⁺): A strong peak at m/z = 170, corresponding to the molecular weight of C₇H₇FN₂O₂.[1][2]

-

Key Fragments: Expect characteristic losses from the molecular ion:

-

m/z 153: Loss of -OH (rearrangement)

-

m/z 140: Loss of -NO

-

m/z 124: Loss of -NO₂

-

m/z 155: Loss of -CH₃

-

Experimental Protocol (GC-MS):

-

Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

-

Inject 1 µL of the solution into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).[11]

-

Use a temperature program (e.g., ramp from 50°C to 280°C) to elute the compound.

-

Acquire the mass spectrum in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and reliable method for identifying the key functional groups present in a molecule. The presence of N-H, C-H, NO₂, and C-F bonds will give rise to characteristic absorption bands in the IR spectrum.

Expected IR Absorption Bands: Data from the closely related 2-fluoro-5-nitroaniline provides a strong basis for predicting the spectrum.[12]

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (secondary amine) | 3300 - 3500 | Stretch |

| Aromatic C-H | 3000 - 3100 | Stretch |

| Aliphatic C-H (methyl) | 2850 - 2960 | Stretch |

| Aromatic C=C | 1450 - 1600 | Stretch |

| N-O (nitro group) | 1500 - 1570 (asymmetric) | Stretch |

| N-O (nitro group) | 1300 - 1370 (symmetric) | Stretch |

| C-F | 1000 - 1400 | Stretch |

Experimental Protocol (ATR-FTIR):

-

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with isopropanol.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Collect the sample spectrum over a range of 4000-600 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the industry-standard method for determining the purity of an organic compound. A reverse-phase method separates compounds based on their hydrophobicity, providing a quantitative measure of the main component relative to any impurities.

Experimental Protocol (Reverse-Phase HPLC):

-

System: HPLC with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start with a high concentration of Mobile Phase A (e.g., 95%) and linearly increase the concentration of Mobile Phase B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength where the nitro-aromatic chromophore absorbs strongly (e.g., 254 nm or 340 nm).

-

Sample Preparation: Prepare a solution of the sample in the mobile phase or acetonitrile at a concentration of ~0.5 mg/mL.

-

Analysis: Inject 10 µL and integrate the resulting chromatogram. Purity is calculated as the peak area of the main component divided by the total peak area of all components.

Safety, Handling, and Storage

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[16]

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).[16]

-

Respiratory Protection: Use in a well-ventilated fume hood. If dust formation is likely, use a NIOSH-approved respirator with a particulate filter.[13]

-

-

Handling and Storage:

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[13][16]

-

In Case of Skin Contact: Wash off immediately with soap and plenty of water. Consult a physician if irritation persists.[13][16]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[13][16]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[13]

-

Conclusion

The comprehensive characterization of 2-Fluoro-N-methyl-5-nitroaniline is a critical quality control step that underpins its successful use in research and development. By integrating a logical workflow of NMR, MS, and IR spectroscopy for structural verification, alongside HPLC for purity assessment, scientists can proceed with confidence in their synthetic endeavors. The protocols and expected outcomes detailed in this guide provide a robust framework for the analysis of this important chemical intermediate, while the safety information, extrapolated from close analogs, ensures it is handled with the necessary care.

References

-

LookChem. (n.d.). Cas 110729-51-6, 2-Fluoro-N-Methyl-5-nitroaniline. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Fluoro-N-methyl-5-nitroaniline. Retrieved from [Link]

-

Alachem Co., Ltd. (n.d.). 110729-51-6 | 2-Fluoro-N-methyl-5-nitroaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of aniline and its substituted derivatives in sewage water by gas chromatography. Retrieved from [Link]

-

ACS Publications. (n.d.). Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography. Retrieved from [Link]

-

PubChem - NIH. (n.d.). 2-Fluoro-5-nitroaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Fluoro-5-nitroaniline. Retrieved from [Link]

- Google Patents. (n.d.). EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline.

-

ACS Omega. (2024). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Fluoro-5-methylaniline. Retrieved from [Link]

-

Agilent. (n.d.). Substituted Anilines. Retrieved from [Link]

-

PMC - NIH. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 2-Fluoro-N-methyl-5-nitroaniline | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Fluoro-N-methyl-5-nitroaniline [myskinrecipes.com]

- 6. chemscene.com [chemscene.com]

- 7. 110729-51-6 | 2-Fluoro-N-methyl-5-nitroaniline - Alachem Co., Ltd. [alachem.co.jp]

- 8. 110729-51-6 | CAS DataBase [chemicalbook.com]

- 9. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]

- 10. 2-Fluoro-5-nitroaniline(369-36-8) 1H NMR spectrum [chemicalbook.com]

- 11. chem-agilent.com [chem-agilent.com]

- 12. 2-Fluoro-5-nitroaniline | C6H5FN2O2 | CID 67785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. 2-Fluoro-5-nitroaniline 98 369-36-8 [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Reactivity and Stability of 2-Fluoro-N-methyl-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-N-methyl-5-nitroaniline is a substituted aromatic amine that serves as a valuable building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its unique molecular architecture, featuring a fluorine atom, a secondary amine (N-methylamino group), and a nitro group on a benzene ring, imparts a distinct reactivity profile that makes it a versatile intermediate for the construction of more complex molecules with desired biological activities. The interplay of the electron-withdrawing nitro group and the halogen's inductive and mesomeric effects, combined with the directing influence of the N-methylamino group, governs the compound's stability and chemical behavior. This guide provides a comprehensive overview of the physicochemical properties, reactivity, stability, and handling of 2-Fluoro-N-methyl-5-nitroaniline, offering insights for its effective utilization in research and development.

Physicochemical Properties

2-Fluoro-N-methyl-5-nitroaniline is a solid at room temperature.[2] Key physicochemical data are summarized in the table below.

| Property | Value | Source |

| CAS Number | 110729-51-6 | [3][4] |

| Molecular Formula | C₇H₇FN₂O₂ | [2][3] |

| Molecular Weight | 170.14 g/mol | [2][3] |

| Appearance | Solid | [2] |

| Purity | Typically ≥96% | [2][5] |

| Storage | 4°C, protect from light | [5] |

Molecular Structure and Electronic Effects

The reactivity of 2-Fluoro-N-methyl-5-nitroaniline is dictated by the electronic properties of its substituents. The nitro group is a strong electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution and making the amine group less basic. Conversely, the fluorine atom exerts a dual electronic effect: a strong -I (inductive) effect, which is electron-withdrawing, and a weaker +M (mesomeric) effect, which is electron-donating. The N-methylamino group is an electron-donating group (+M > -I), which activates the ring towards electrophilic attack, primarily at the ortho and para positions.

Sources

The Synthetic Versatility of 2-Fluoro-N-methyl-5-nitroaniline: A Technical Primer for Advanced Organic Synthesis

Introduction: Unveiling a Strategic Building Block

In the landscape of modern organic chemistry, the strategic incorporation of fluorine atoms and nitro groups into molecular scaffolds is a cornerstone of designing novel pharmaceuticals, agrochemicals, and materials.[1][2] 2-Fluoro-N-methyl-5-nitroaniline (CAS No. 110729-51-6) emerges as a highly valuable, yet under-explored, building block possessing a unique constellation of functional groups.[3][4][5] This technical guide will provide an in-depth analysis of the potential applications of this compound, drawing upon established principles of organic synthesis and the known reactivity of analogous structures. For researchers, medicinal chemists, and professionals in drug development, understanding the synthetic potential of 2-Fluoro-N-methyl-5-nitroaniline can unlock new avenues for molecular design and discovery.

The core utility of this molecule lies in the interplay of its three key functional moieties: the fluorine atom, the nitro group, and the N-methylamino group. The fluorine atom, positioned ortho to the N-methylamino group, is activated towards nucleophilic aromatic substitution (SNAr) by the powerfully electron-withdrawing nitro group situated para to it. The N-methylamino group offers a site for further functionalization, while the nitro group itself can be readily transformed into a variety of other functional groups, most notably an amino group, which opens up a vast array of subsequent chemical transformations.

Physicochemical Properties and Handling

A foundational understanding of the physical and chemical properties of 2-Fluoro-N-methyl-5-nitroaniline is paramount for its effective utilization in synthesis.

| Property | Value | Source |

| CAS Number | 110729-51-6 | [3][5] |

| Molecular Formula | C₇H₇FN₂O₂ | [3][4][5] |

| Molecular Weight | 170.14 g/mol | [3][4][5] |

| Appearance | Solid | [4] |

| Storage Conditions | 2-8°C, sealed in dry, dark place | [3] |

Due to its nitroaromatic nature, appropriate safety precautions, including the use of personal protective equipment, should be employed when handling this compound.

Core Synthetic Applications: A Mechanistic Perspective

The true potential of 2-Fluoro-N-methyl-5-nitroaniline is realized in its application as a versatile intermediate. The following sections will detail its most promising synthetic transformations, supported by mechanistic insights and established protocols for analogous compounds.

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position

The fluorine atom in 2-Fluoro-N-methyl-5-nitroaniline is highly activated towards SNAr. This is a direct consequence of the strong electron-withdrawing effect of the para-nitro group, which stabilizes the intermediate Meisenheimer complex. The general order of leaving group ability in SNAr reactions is F > Cl > Br > I, making fluorinated aromatics particularly reactive.[6]

Causality of Experimental Choices: The choice of nucleophile, solvent, and base is critical in directing the outcome of SNAr reactions. A wide variety of nucleophiles, including alkoxides, phenoxides, thiolates, and amines, can readily displace the fluorine atom.[7][8] The use of a polar aprotic solvent, such as DMF or DMSO, is typically preferred as it effectively solvates the cation of the base without strongly solvating the anionic nucleophile, thereby enhancing its reactivity. A non-nucleophilic base, such as potassium carbonate or sodium hydride, is often employed to deprotonate the nucleophile without competing in the substitution reaction.

Experimental Workflow: SNAr with a Generic Nucleophile

Caption: General workflow for a typical SNAr reaction.

Representative Protocol: Synthesis of a Substituted N-methyl-5-nitroaniline

-

Step 1: Reagent Preparation: To a solution of 2-Fluoro-N-methyl-5-nitroaniline (1.0 eq) in anhydrous DMF, add the desired nucleophile (e.g., a phenol or thiol, 1.2 eq) and potassium carbonate (2.0 eq).

-

Step 2: Reaction: Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.

-

Step 3: Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Step 4: Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Step 5: Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired substituted product.

Reduction of the Nitro Group: Gateway to Diamines

The nitro group of 2-Fluoro-N-methyl-5-nitroaniline can be selectively reduced to an amine, yielding a valuable diamine intermediate. This transformation opens up a plethora of synthetic possibilities, including the construction of heterocyclic rings, which are prevalent in medicinal chemistry.

Causality of Experimental Choices: Several methods are available for the reduction of aromatic nitro groups. Catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst) is a clean and efficient method. Alternatively, metal-acid systems, such as tin or iron in the presence of hydrochloric acid, are also effective.[9] The choice of reducing agent can be influenced by the presence of other functional groups in the molecule. For instance, catalytic hydrogenation is generally milder and less likely to affect other reducible groups.

Logical Relationship: From Nitroaniline to Benzimidazole

Caption: Synthetic pathway to Benzimidazoles.

Representative Protocol: Reduction of the Nitro Group

-

Step 1: Catalyst Suspension: In a flask suitable for hydrogenation, suspend Palladium on carbon (10 wt. %, 5-10 mol%) in a solvent such as ethanol or ethyl acetate.

-

Step 2: Addition of Starting Material: Add 2-Fluoro-N-methyl-5-nitroaniline (1.0 eq) to the flask.

-

Step 3: Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically via a balloon or a Parr shaker) with vigorous stirring at room temperature.

-

Step 4: Filtration and Concentration: Once the reaction is complete (monitored by TLC or LC-MS), carefully filter the reaction mixture through a pad of celite to remove the catalyst.

-

Step 5: Isolation: Concentrate the filtrate under reduced pressure to obtain the crude diamine product, which can be used in the next step without further purification or purified by standard methods if necessary.

Potential in Drug Discovery and Agrochemicals

The structural motifs accessible from 2-Fluoro-N-methyl-5-nitroaniline are frequently found in biologically active molecules. For example, substituted anilines and benzimidazoles are key components of many kinase inhibitors used in oncology.[10][11] The presence of a fluorine atom can often enhance metabolic stability and binding affinity.[2][12] In the agrochemical sector, fluorinated and nitrated aromatics are common precursors to herbicides and fungicides.[2][13]

Conclusion

2-Fluoro-N-methyl-5-nitroaniline is a potent and versatile building block for organic synthesis. Its strategic arrangement of functional groups allows for selective and high-yielding transformations, primarily through nucleophilic aromatic substitution and nitro group reduction. This guide has provided a framework for understanding and exploiting the reactivity of this compound, offering both mechanistic insights and practical protocols. For chemists engaged in the synthesis of complex molecular targets, particularly in the pharmaceutical and agrochemical industries, 2-Fluoro-N-methyl-5-nitroaniline represents a valuable addition to the synthetic chemist's toolbox.

References

-

MySkinRecipes. 2-Fluoro-N-methyl-5-nitroaniline. Available from: [Link]

-

MySkinRecipes. 2-Fluoro-4-methyl-5-nitroaniline. Available from: [Link]

- Google Patents. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline.

-

Taylor & Francis Online. Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Fluoro-5-nitroanisole in Modern Organic Synthesis. Available from: [Link]

-

NIST. 2-Fluoro-5-nitroaniline. Available from: [Link]

-

NIST. 2-Fluoro-5-nitroaniline. Available from: [Link]

-

PubChem. 2-Fluoro-5-nitroaniline. Available from: [Link]

- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

ResearchGate. (PDF) 2-Fluoro-5-nitroaniline. Available from: [Link]

-

NIH. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available from: [Link]

-

Beilstein Journals. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Available from: [Link]

-

Semantic Scholar. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available from: [Link]

-

ResearchGate. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Available from: [Link]

-

PrepChem.com. Synthesis of 2-fluoro-5-nitro-toluene. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Expanding Utility of 2-Fluoro-5-nitroaniline in Advanced Chemical Manufacturing. Available from: [Link]

Sources

- 1. 2-Fluoro-N-methyl-5-nitroaniline [myskinrecipes.com]

- 2. 2-Fluoro-4-methyl-5-nitroaniline [myskinrecipes.com]

- 3. 110729-51-6|2-Fluoro-N-methyl-5-nitroaniline|BLD Pharm [bldpharm.com]

- 4. 2-Fluoro-N-methyl-5-nitroaniline | CymitQuimica [cymitquimica.com]

- 5. chemscene.com [chemscene.com]

- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]

- 10. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 11. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. Page loading... [guidechem.com]

The Versatile Virtuoso: A Technical Guide to 2-Fluoro-N-methyl-5-nitroaniline in Heterocyclic Synthesis

Abstract

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the strategic application of 2-Fluoro-N-methyl-5-nitroaniline as a pivotal building block in the synthesis of diverse heterocyclic compounds. We will delve into the core reactivity of this versatile precursor, exploring the mechanistic underpinnings of its utility in constructing medicinally relevant scaffolds such as benzimidazoles and quinoxalines. This guide will provide not only theoretical insights but also actionable, field-proven experimental protocols, data presentation in a readily accessible format, and visual aids to facilitate a deeper understanding of the synthetic transformations.

Introduction: Unveiling the Potential of a Key Building Block

2-Fluoro-N-methyl-5-nitroaniline, with its unique constellation of functional groups, presents a compelling starting point for the synthesis of a multitude of heterocyclic systems.[1] The strategic placement of a fluorine atom, a nitro group, and an N-methylated amine on the aniline scaffold imparts a distinct reactivity profile that can be harnessed for elegant and efficient synthetic strategies.

The fluorine atom, positioned ortho to the amino group, serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is significantly enhanced by the strong electron-withdrawing effect of the para-nitro group, which stabilizes the transient Meisenheimer complex intermediate.[2] The N-methyl group, while seemingly a minor modification, can influence the solubility, reactivity, and conformational preferences of the molecule and its downstream products.

This guide will illuminate the pathways to transform this readily available intermediate into complex heterocyclic architectures, which are the cornerstones of many pharmaceutical and agrochemical agents.[1]

Core Reactivity and Mechanistic Considerations

The primary mode of reactivity for 2-Fluoro-N-methyl-5-nitroaniline in the context of heterocyclic synthesis is nucleophilic aromatic substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism, which is significantly influenced by the electronic nature of the aromatic ring.

The presence of the nitro group in the para position to the fluorine atom is crucial for activating the ring towards nucleophilic attack. This electron-withdrawing group delocalizes the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction.[3] Recent studies have also suggested that some SNAr reactions may proceed through a concerted mechanism, and the exact pathway can be influenced by the nature of the nucleophile and the reaction conditions.[4][5]

Synthesis of Benzimidazoles: A Gateway to Bioactive Scaffolds

Benzimidazoles are a prominent class of heterocyclic compounds found in a wide array of pharmacologically active molecules. The synthesis of substituted benzimidazoles can be efficiently achieved from o-phenylenediamines. While direct synthesis from 2-Fluoro-N-methyl-5-nitroaniline requires a preliminary reduction of the nitro group, this two-step, one-pot approach is a powerful strategy.

Mechanistic Pathway for Benzimidazole Formation

The synthesis of benzimidazoles from 2-Fluoro-N-methyl-5-nitroaniline typically involves an initial in-situ reduction of the nitro group to an amine, followed by cyclocondensation with a suitable carbonyl compound, such as an aldehyde.

Caption: Proposed reaction pathway for benzimidazole synthesis.

Experimental Protocol: Two-Step, One-Pot Synthesis of N-Methyl-6-fluoro-2-aryl-1H-benzimidazoles

This protocol is adapted from established methods for the synthesis of benzimidazoles from o-nitroanilines.[6]

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |

| 2-Fluoro-N-methyl-5-nitroaniline | 110729-51-6 | 170.14 | 1.70 g (10 mmol) |

| Substituted Benzaldehyde | Varies | Varies | 10 mmol |

| Sodium Dithionite (Na₂S₂O₄) | 7775-14-6 | 174.11 | 5.22 g (30 mmol) |

| Ethanol | 64-17-5 | 46.07 | 50 mL |

| Water | 7732-18-5 | 18.02 | 25 mL |

Procedure:

-

To a 250 mL round-bottom flask, add 2-Fluoro-N-methyl-5-nitroaniline (1.70 g, 10 mmol) and the substituted benzaldehyde (10 mmol) in a mixture of ethanol (50 mL) and water (25 mL).

-

Stir the mixture at room temperature to ensure homogeneity.

-

Gradually add sodium dithionite (5.22 g, 30 mmol) to the reaction mixture in portions over 30 minutes. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with copious amounts of water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to afford the pure N-methyl-6-fluoro-2-aryl-1H-benzimidazole.

Synthesis of Quinoxalines: Building a Privileged Scaffold

Quinoxalines are another class of heterocyclic compounds with significant biological activities.[7] Their synthesis often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. Similar to the benzimidazole synthesis, a preliminary reduction of the nitro group in 2-Fluoro-N-methyl-5-nitroaniline is required.

Mechanistic Pathway for Quinoxaline Formation

The formation of quinoxalines from the in-situ generated N¹-methyl-5-fluorobenzene-1,2-diamine and a 1,2-dicarbonyl compound is a robust and high-yielding transformation.

Caption: Proposed reaction pathway for quinoxaline synthesis.

Experimental Protocol: Synthesis of 6-Fluoro-1-methyl-2,3-disubstituted-quinoxalines

This protocol is based on well-established procedures for quinoxaline synthesis from o-phenylenediamines.[8]

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |

| 2-Fluoro-N-methyl-5-nitroaniline | 110729-51-6 | 170.14 | 1.70 g (10 mmol) |

| 1,2-Dicarbonyl Compound (e.g., Benzil) | 134-81-6 | 210.23 | 2.10 g (10 mmol) |

| Iron Powder | 7439-89-6 | 55.85 | 1.68 g (30 mmol) |

| Acetic Acid | 64-19-7 | 60.05 | 50 mL |

| Ethanol | 64-17-5 | 46.07 | 50 mL |

Procedure:

-

In a 250 mL three-necked flask equipped with a reflux condenser and a dropping funnel, suspend iron powder (1.68 g, 30 mmol) in acetic acid (50 mL).

-

Heat the suspension to reflux with vigorous stirring.

-

Dissolve 2-Fluoro-N-methyl-5-nitroaniline (1.70 g, 10 mmol) in hot ethanol (50 mL) and add it dropwise to the refluxing iron-acetic acid mixture.

-

After the addition is complete, continue refluxing for 1 hour to ensure complete reduction of the nitro group.

-

To the hot reaction mixture, add the 1,2-dicarbonyl compound (10 mmol) in one portion.

-

Continue to reflux the reaction mixture for an additional 2-3 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into 300 mL of cold water.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure 6-fluoro-1-methyl-2,3-disubstituted-quinoxaline.

Safety and Handling

2-Fluoro-N-methyl-5-nitroaniline should be handled with care in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, please consult the Material Safety Data Sheet (MSDS).

Conclusion

2-Fluoro-N-methyl-5-nitroaniline is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its unique electronic and structural features allow for facile construction of complex molecular architectures through well-established synthetic methodologies. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of this remarkable compound in their drug discovery and development endeavors.

References

-

Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Publishing. Retrieved from [Link]

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (n.d.). PubMed Central. Retrieved from [Link]

- Process for preparing 2-fluoro-5-nitroaniline. (1984). Google Patents.

-

2-Fluoro-N-methyl-5-nitroaniline. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Efficient synthesis of quinoxalines from 2-nitroanilines and vicinal diols via a ruthenium-catalyzed hydrogen transfer strategy. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]

-

Synthetic routes for phenazines: an overview. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Concerted Nucleophilic Aromatic Substitutions. (n.d.). PubMed Central. Retrieved from [Link]

-

Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (n.d.). Der Pharma Chemica. Retrieved from [Link]

-

Recent advances in the transition-metal-free synthesis of quinoxalines. (n.d.). PubMed Central. Retrieved from [Link]

- Synthesis of heterocyclic compounds. (2015). Google Patents.

-

Synthesis of fluorinated benzimidazoles 5a–5v; a MW 110 °C, 3–8 min; b... (n.d.). ResearchGate. Retrieved from [Link]

-

Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (n.d.). Scholars Research Library. Retrieved from [Link]

-

Synthesis of 2-methyl-5-nitro-1H-benzo[d]thiazole. (n.d.). ResearchGate. Retrieved from [Link]

- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. (n.d.). Google Patents.

- Process for the preparation of benzothiazoles. (1989). Google Patents.

-

A simple synthesis of benzimidazole N-oxides from 2-nitroaniline derivatives — Scope and limitations. (n.d.). ResearchGate. Retrieved from [Link]

-

Heterogeneous Catalytic Synthesis of 2-Methylbenzimidazole from 2-Nitroaniline and Ethanol Over Mg Modified Cu-Pd/γ-Al2O3. (2018). MDPI. Retrieved from [Link]

-

A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. (n.d.). PubMed Central. Retrieved from [Link]

-

SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. (2016). ResearchGate. Retrieved from [Link]

-

Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl... (n.d.). ResearchGate. Retrieved from [Link]

-

Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). NIH. Retrieved from [Link]

-

Cyclocondensation of 2-Fluoro-5-nitrobenzaldehyde with Amidines. (n.d.). ResearchGate. Retrieved from [Link]

-

Cyclocondensation of ??-acylacetamidines with esters of 2-fluoro-5-nitrobenzoic and 4-chloro-2-methyl-5-pyrimidinecarboxylic acids. (n.d.). ResearchGate. Retrieved from [Link]

-

Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PubMed Central. Retrieved from [Link]

-

Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. (n.d.). PubMed Central. Retrieved from [Link]

-

2-Fluoro-5-nitroaniline. (2018). ResearchGate. Retrieved from [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (n.d.). MDPI. Retrieved from [Link]

-

Mercuration and Telluration of 2-Fluoro-5-nitroaniline: Synthesis, Antibacterial, and Computational Study. (2020). ResearchGate. Retrieved from [Link]

- Production method of 2-methyl-5-nitrophenol. (n.d.). Google Patents.

-

2-fluoro-5-nitroaniline Manufacturer Exporter Supplier from Pune India. (n.d.). Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Leveraging 2-Fluoro-N-methyl-5-nitroaniline in Multi-Step Organic Synthesis

Introduction: The Strategic Value of a Multifaceted Building Block

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the selection of a starting material is a critical decision that dictates the efficiency and feasibility of a synthetic route. 2-Fluoro-N-methyl-5-nitroaniline is a quintessential example of a strategic building block, offering chemists multiple, distinct points of reactivity to be exploited in a controlled, stepwise fashion. Its structure, featuring a fluorine atom activated by a para-nitro group, a secondary amine, and a reducible nitro group, makes it a versatile precursor for a wide array of complex molecular architectures, especially in the synthesis of kinase inhibitors and other targeted therapeutics.[1][2]